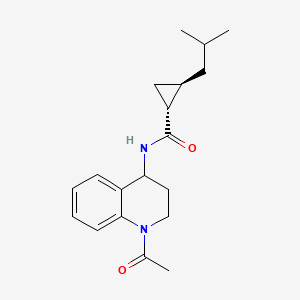![molecular formula C16H16N4O2S B7336734 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
The compound is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, the transmission of nerve signals in the brain, and the replication of viruses.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the brain, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments such as its high potency, selectivity, and stability. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole could focus on its potential use as a therapeutic agent for specific types of cancer, neurological disorders, and viral infections. Additionally, further studies could investigate the compound's pharmacokinetics, toxicity, and potential side effects in vivo. Finally, the development of more efficient synthesis methods for the compound could also be explored.
In conclusion, this compound is a promising compound that has shown potential for use in various therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesis Methods
The synthesis of 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole involves the reaction of 1,2-oxazole-5-carboxylic acid with thionyl chloride to produce 2-chloro-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-(phenoxymethyl)pyrrolidine and sodium azide to produce the final product.
Scientific Research Applications
The compound 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and infectious diseases.
Properties
IUPAC Name |
3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-6-13(7-3-1)21-11-12-5-4-9-20(12)16-18-17-15(23-16)14-8-10-22-19-14/h1-3,6-8,10,12H,4-5,9,11H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSXQDVIMTNBB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(S2)C3=NOC=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NN=C(S2)C3=NOC=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide](/img/structure/B7336680.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![3-cyclopropyl-6-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7336700.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![8-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7336723.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)

![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
